Pyrrolo[1,2-c]pyrimidine-4-carbonitrile
CAS No.:
Cat. No.: VC15999847
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5N3 |
|---|---|
| Molecular Weight | 143.15 g/mol |
| IUPAC Name | pyrrolo[1,2-c]pyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H5N3/c9-4-7-5-10-6-11-3-1-2-8(7)11/h1-3,5-6H |
| Standard InChI Key | NRZMRKDFNPVPLS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=NC=C(C2=C1)C#N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Configuration
Pyrrolo[1,2-c]pyrimidine-4-carbonitrile (C₁₄H₁₁FN₄O) features a bicyclic framework comprising a pyrrole ring fused to a pyrimidine system. The nitrile group at position 4 introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions . Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FN₄O |
| Molecular Weight | 270.26 g/mol |
| IUPAC Name | 2-(4-Fluorophenyl)-3-imino-1-oxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile |
| CAS Registry Number | 120239-11-4 |
| SMILES | C1CC2=C(C(=N)N(C(=O)N2C1)C3=CC=C(C=C3)F)C#N |
The 4-fluorophenyl group at position 2 and the imino-oxo moiety at position 3 contribute to its planar geometry, as evidenced by X-ray crystallographic analogs of related pyrrolo-pyrimidine derivatives .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) data provide critical insights into its electronic environment:
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¹H NMR (CDCl₃): Signals at δ 7.02–7.07 ppm correlate with aromatic protons of the fluorophenyl group, while pyrrolidine ring protons resonate between δ 1.95–2.37 ppm .
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¹³C NMR: The nitrile carbon appears at δ 117.9 ppm, consistent with similar cyano-substituted heterocycles .
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IR Spectroscopy: A strong absorption band at ~2200 cm⁻¹ confirms the C≡N stretch, complemented by carbonyl (C=O) vibrations at ~1700 cm⁻¹ .
Synthetic Methodologies and Challenges
Precursor-Based Strategies
Biological and Pharmacological Implications
Kinase Inhibition
Pyrrolo-pyrimidine cores are prevalent in kinase inhibitors due to their ability to occupy ATP-binding pockets. The nitrile group’s hydrogen-bonding capacity could improve affinity for residues like Thr183 in CDK2 or Glu81 in EGFR .
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